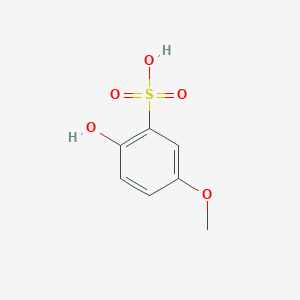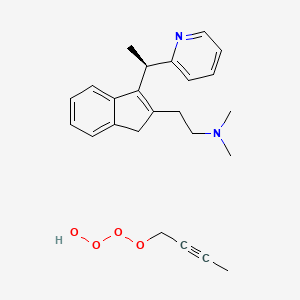
(R)-Dimethindene Maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Dimethindene Maleate is a chemical compound known for its antihistamine properties. It is the ®-enantiomer of Dimethindene, which means it is one of the two mirror-image forms of the molecule. This compound is commonly used in the treatment of allergic conditions such as hay fever, urticaria, and other allergic reactions. Its effectiveness in alleviating symptoms like itching, swelling, and redness makes it a valuable component in various pharmaceutical formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Dimethindene Maleate typically involves the resolution of racemic Dimethindene. This process separates the ®-enantiomer from the (S)-enantiomer. The resolution can be achieved through various methods, including chiral chromatography or the use of chiral resolving agents. The resolved ®-Dimethindene is then reacted with maleic acid to form the maleate salt.
Industrial Production Methods
In industrial settings, the production of ®-Dimethindene Maleate often involves large-scale resolution techniques. High-performance liquid chromatography (HPLC) is commonly used due to its efficiency in separating enantiomers. The resolved ®-Dimethindene is then combined with maleic acid under controlled conditions to produce the maleate salt in high purity.
Chemical Reactions Analysis
Types of Reactions
®-Dimethindene Maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert ®-Dimethindene Maleate into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are involved in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
®-Dimethindene Maleate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in chiral chromatography studies.
Biology: The compound is studied for its effects on histamine receptors and its role in allergic reactions.
Medicine: It is used in the development of antihistamine drugs for treating allergic conditions.
Industry: The compound is utilized in the formulation of pharmaceutical products aimed at alleviating allergy symptoms.
Mechanism of Action
®-Dimethindene Maleate exerts its effects by competitively inhibiting histamine at H1-receptor sites. This inhibition prevents histamine from binding to its receptors, thereby reducing the symptoms of allergic reactions such as itching, swelling, and redness. The compound’s molecular targets include the H1-receptors located in various tissues, including the gastrointestinal tract, blood vessels, and respiratory tract.
Comparison with Similar Compounds
Similar Compounds
Chlorpheniramine Maleate: Another antihistamine with similar uses but different chemical structure.
Dexchlorpheniramine Maleate: The S-enantiomer of chlorpheniramine, also used for allergic conditions.
Pheniramine Maleate: An antihistamine with a different mechanism of action but similar therapeutic applications.
Uniqueness
®-Dimethindene Maleate is unique due to its specific enantiomeric form, which can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic mixture or other enantiomers. This specificity can lead to variations in efficacy and side effect profiles, making it a distinct choice for certain therapeutic applications.
Properties
Molecular Formula |
C24H30N2O4 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine;1-hydroperoxyperoxybut-2-yne |
InChI |
InChI=1S/C20H24N2.C4H6O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;1-2-3-4-6-8-7-5/h4-10,12,15H,11,13-14H2,1-3H3;5H,4H2,1H3/t15-;/m0./s1 |
InChI Key |
GHFIFWZDAMAIDO-RSAXXLAASA-N |
Isomeric SMILES |
CC#CCOOOO.C[C@@H](C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C |
Canonical SMILES |
CC#CCOOOO.CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B13853047.png)
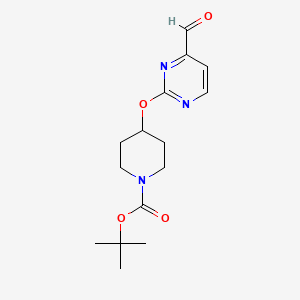
![[1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt](/img/structure/B13853070.png)

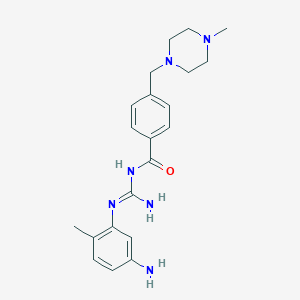
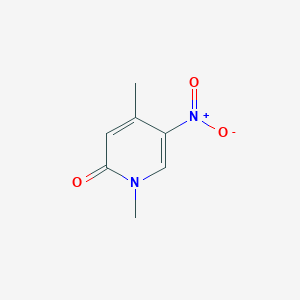
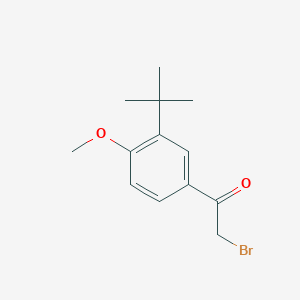
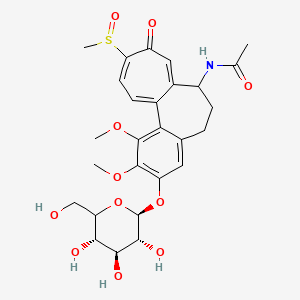
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B13853096.png)
![2-[2-[[1-(3-Cyano-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)-4-piperidinyl]amino]ethoxy]-Acetic acid](/img/structure/B13853098.png)

![6-methoxy-5-[2-(trifluoromethoxy)phenyl]-2-Pyridinamine](/img/structure/B13853111.png)

